Cas no 1952323-41-9 (8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile structure
1952323-41-9 structure
商品名:8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
CAS番号:1952323-41-9
MF:C19H20ClN3O2
メガワット:357.834003448486
CID:5407838

8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 化学的及び物理的性質

名前と識別子

    • 8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
    • インチ: 1S/C19H20ClN3O2/c20-16-13-6-1-2-7-14(13)22-17(16)18(24)23-10-5-9-19(15(23)12-21)8-3-4-11-25-19/h1-2,6-7,15,22H,3-5,8-11H2
    • InChIKey: LYTZUDPTBCTCSY-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CCCN(C(C3=C(Cl)C4=C(N3)C=CC=C4)=O)C2C#N)CCCC1

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 638.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 14.53±0.30(Predicted)

8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6636555-0.05g
8-(3-chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
1952323-41-9 95.0%
0.05g
$212.0 2025-03-13

8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile 関連文献

8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrileに関する追加情報

Comprehensive Analysis of 8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 1952323-41-9)

The compound 8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 1952323-41-9) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique spirocyclic framework and indole carbonyl moiety make it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to other bioactive molecules.

One of the most intriguing aspects of this compound is its molecular architecture. The 1-oxa-8-azaspiro[5.5]undecane core provides a rigid scaffold, while the 3-chloro-1H-indole-2-carbonyl group introduces a versatile pharmacophore. This combination is often sought after in the design of central nervous system (CNS) drugs, as it balances lipophilicity and hydrogen-bonding capacity. Recent studies have explored its blood-brain barrier (BBB) permeability, a critical factor for neurotherapeutic agents.

In the context of current research trends, 8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile aligns with the growing demand for targeted small-molecule therapies. The rise of precision medicine and personalized treatment approaches has increased interest in compounds with well-defined structure-activity relationships (SAR). Its nitrile (-CN) functional group further enhances its potential as a covalent binder or metabolic stability enhancer, addressing common challenges in drug development.

Synthetic accessibility is another key consideration for this compound. The spirocyclic synthesis strategy employed in its production reflects modern advancements in green chemistry and atom economy. Researchers are investigating scalable routes that minimize hazardous byproducts, responding to the pharmaceutical industry's push for sustainable manufacturing. Computational modeling suggests that minor modifications to the indole ring system could yield derivatives with improved bioavailability or selectivity profiles.

From a commercial perspective, CAS No. 1952323-41-9 represents an important building block for high-value intermediates in drug discovery pipelines. Its presence in patent literature indicates potential applications in treating neurodegenerative disorders or autoimmune conditions, though specific indications remain proprietary. The compound's intellectual property landscape is actively evolving, with several research groups filing claims around its isosteric replacements and prodrug formulations.

Analytical characterization of this material typically involves advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR to confirm the spiro junction configuration. The chloroindole moiety presents distinct spectroscopic signatures that facilitate quality control during GMP-scale production. Stability studies under various pH conditions suggest optimal storage as a lyophilized powder to preserve its chemical integrity.

Emerging applications in chemical biology have positioned this compound as a potential molecular probe for studying protein-protein interactions. Its balanced hydrophobic/hydrophilic character makes it suitable for cell-based assays, while the carbonyl linker allows for straightforward bioconjugation strategies. These attributes address frequent queries in research forums regarding fluorescent tagging of spirocyclic compounds.

The environmental fate of 8-[(3-Chloro-1H-indol-2-yl)carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has become a subject of regulatory interest. Preliminary biodegradation studies indicate moderate persistence, prompting investigations into benign by design alternatives. This aligns with the pharmaceutical industry's focus on green chemistry metrics and E-factor reduction, frequently discussed in sustainability conferences.

In conclusion, CAS No. 1952323-41-9 represents a fascinating case study in modern medicinal chemistry. Its structural complexity offers multiple avenues for lead optimization, while its physicochemical properties address contemporary challenges in drug delivery. As research progresses, this compound may serve as a cornerstone for developing novel therapeutic agents with improved target engagement and safety profiles.

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